molecular formula C18H34N2O4S B14037705 (3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No.: B14037705
M. Wt: 374.5 g/mol
InChI Key: ZHHCNYQSLINMTK-JXQWACKNSA-N
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Description

(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common approach is to start with the preparation of the spirocyclic core, followed by the introduction of the tert-butyl and sulfinamido groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production scalability.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-tert-butyl 4-((S)-1,1-dimethylethylsulfinamido)-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Spirooxindoles: Known for their bioactivity and use in medicinal chemistry.

    Spirocyclic lactams: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both tert-butyl and sulfinamido groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H34N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

tert-butyl (3R,4R)-4-[[(S)-tert-butylsulfinyl]amino]-3-methyl-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C18H34N2O4S/c1-13-14(19-25(22)17(5,6)7)18(12-23-13)8-10-20(11-9-18)15(21)24-16(2,3)4/h13-14,19H,8-12H2,1-7H3/t13-,14+,25+/m1/s1

InChI Key

ZHHCNYQSLINMTK-JXQWACKNSA-N

Isomeric SMILES

C[C@@H]1[C@@H](C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)N[S@@](=O)C(C)(C)C

Canonical SMILES

CC1C(C2(CCN(CC2)C(=O)OC(C)(C)C)CO1)NS(=O)C(C)(C)C

Origin of Product

United States

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